molecular formula C14H19N3O2S2 B4737857 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4737857
M. Wt: 325.5 g/mol
InChI Key: HLYKLIXBUMCLHP-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. Compound 1 is a sulfonamide-based compound that has been synthesized using a variety of methods, and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In one study, this compound 1 was found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound 1 may improve insulin sensitivity and glucose tolerance. In another study, this compound 1 was found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound 1 may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition to these effects, this compound 1 has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, this compound 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One major advantage of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its potential as a novel therapeutic agent for a range of diseases. Additionally, this compound 1 has been shown to have low toxicity in animal models, which is important for the development of safe and effective drugs. However, one limitation of this compound 1 is its relatively limited availability and high cost, which may make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. One area of research could involve further investigation into its anti-cancer effects, including its potential as a therapeutic agent for other types of cancer. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound 1. Additionally, further research could be conducted to investigate the mechanism of action of this compound 1, which may provide insights into its potential therapeutic applications. Finally, more studies could be conducted to investigate the safety and efficacy of this compound 1 in human clinical trials, which could ultimately lead to its development as a novel therapeutic agent.

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In one study, this compound 1 was found to inhibit the growth of human liver cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound 1 was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 1 has been shown to have potential anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-9(2)7-13-15-16-14(20-13)17-21(18,19)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKLIXBUMCLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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